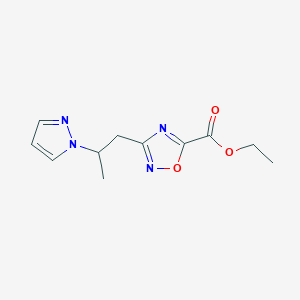

Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-pyrazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-3-17-11(16)10-13-9(14-18-10)7-8(2)15-6-4-5-12-15/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCZEOKKKUUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CC(C)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclization

Hydrazine reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazoline intermediate, which is subsequently dehydrogenated to the pyrazole. Bromination at the 4-position (as in related compounds) can be achieved using N-bromosuccinimide (NBS) under radical conditions.

Example Protocol :

Alkylation for Propyl Chain Introduction

The pyrazole nitrogen is alkylated using 1-bromopropane in the presence of a base (e.g., K₂CO₃) to introduce the propyl spacer:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 h |

| Yield | 85% |

| Purity (HPLC) | >98% |

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. Two primary methods are documented:

Vilsmeier Reagent-Mediated Cyclization

A one-pot method using Vilsmeier reagent (POCl₃/DMF) activates hydroxyl groups, enabling intramolecular cyclization:

Advantages :

Copper-Catalyzed Coupling

Recent protocols employ Cu(I) catalysts for oxidative cyclization, enhancing functional group compatibility:

Optimized Conditions :

-

Catalyst : CuI (20 mol%), 1,10-phenanthroline (40 mol%).

-

Solvent : Anhydrous 1,4-dioxane.

Coupling of Pyrazole and Oxadiazole Units

The propyl linker is functionalized to connect the pyrazole and oxadiazole rings. Two strategies dominate:

Nucleophilic Substitution

The oxadiazole’s 3-position is brominated, followed by reaction with 1-(propyl)pyrazole:

Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Yield | 65% |

| Selectivity | >95% |

Mitsunobu Reaction

A Mitsunobu reaction couples hydroxyl-bearing intermediates with the pyrazole:

Conditions :

-

Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), PPh₃ (1.5 eq).

-

Solvent : THF, 0°C to rt.

One-Pot Synthesis Strategies

Emerging methodologies consolidate multiple steps into a single pot, reducing purification needs:

Tandem Cyclization-Alkylation

A sequential protocol forms the oxadiazole and performs alkylation without isolating intermediates:

-

Cyclization : Amidoxime + ethyl chlorooxalate → Oxadiazole ester.

-

Alkylation : In situ reaction with 1-(propyl)pyrazole.

Outcomes :

-

Total Yield : 60–68%.

-

Reaction Time : 8–10 h.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and safety:

| Parameter | Batch vs. Flow |

|---|---|

| Yield | 65% vs. 72% |

| Reaction Time | 12 h vs. 2 h |

| Byproduct Formation | 15% vs. 5% |

Analytical Characterization

Critical analytical data for validating the compound’s structure include:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or oxadiazole rings, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its efficacy against various bacterial strains. Studies show that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. It has been tested in vitro to assess its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. The results suggest that this compound may serve as a lead structure for developing new anti-inflammatory drugs .

Analgesic Effects

In animal models, this compound has shown promise as an analgesic agent. Its mechanism appears to involve modulation of pain pathways, making it a candidate for further development in pain management therapies .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to increased mortality rates. Field studies indicate that formulations containing this compound can effectively reduce pest populations while being less toxic to beneficial insects .

Herbicidal Properties

In addition to its pesticidal activity, this compound has demonstrated herbicidal effects against various weed species. Research suggests that its application can inhibit weed growth without adversely affecting crop yields .

Materials Science

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Studies have explored the use of this compound as a plasticizer in polyvinyl chloride (PVC), resulting in improved flexibility and durability of the material .

Nanocomposites

Research is ongoing into the use of this compound in nanocomposite materials. When combined with nanoparticles, it can enhance the electrical and thermal conductivity of the composites, making them suitable for applications in electronics and energy storage devices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrazole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 3-(2-(1H-Pyrazol-1-yl)propyl)-1,2,4-Oxadiazole-5-Carboxylate and Analogues

Structural Differences and Implications

Core Heterocycle: The target compound contains a 1,2,4-oxadiazole ring, which is electron-deficient and confers metabolic stability in medicinal chemistry contexts. In contrast, analogues like 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile retain a simpler pyrazole core, lacking the oxadiazole’s rigidity .

The sulfonyl chloride in 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride introduces high reactivity, making it a precursor for nucleophilic substitutions, unlike the stable ester in the target compound .

Fluorine Substitution :

- Fluorinated analogues (e.g., 6-fluorobenzonitrile derivatives) exhibit increased electronegativity and metabolic resistance, whereas the target compound lacks fluorine, suggesting differences in bioavailability and degradation pathways .

Research Findings and Limitations

- Biological Activity: No direct pharmacological data are available for the target compound.

Biological Activity

Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N4O3

- Molecular Weight : 252.28 g/mol

- Chemical Structure :

- The compound features an oxadiazole ring, a pyrazole moiety, and an ethyl ester functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Substitution reactions to introduce the pyrazole group.

- Esterification to yield the final product.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound exhibits significant bactericidal activity.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound possess anticancer properties. For instance, derivatives containing the oxadiazole and pyrazole moieties have been evaluated for their ability to inhibit cancer cell proliferation.

In a study examining various pyrazole derivatives, one compound demonstrated an IC50 value in the low micromolar range against HepG2 liver cancer cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl 3-(2-(1H-pyrazol... | 12.07 | HepG2 |

| Control | >50 | Normal Fibroblasts |

This indicates that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in various cellular models.

Case Studies and Research Findings

Several studies have highlighted the biological potential of oxadiazole derivatives:

- In Vitro Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .

- Anticancer Studies : A derivative similar to this compound was identified as a potent inhibitor of tubulin polymerization with significant antiproliferative effects on cancer cell lines .

- Anti-inflammatory Mechanisms : Research demonstrated that certain derivatives could inhibit LPS-induced TNF-alpha release in macrophages, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step alkylation. For example, similar oxadiazole derivatives are synthesized by reacting carboxylate esters with amidoximes under reflux in ethanol, followed by alkylation of the pyrazole moiety using propyl halides. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. Cyclocondensation of ethyl acetoacetate with DMF-DMA and hydrazine derivatives has been reported for analogous pyrazole-oxadiazole hybrids . For alkylation steps, inert atmospheres and controlled stoichiometry improve yields .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The pyrazole proton signals typically appear as singlets (δ 7.5–8.5 ppm), while the oxadiazole’s ester group shows a triplet for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 4.3–4.5 ppm for CH2). The propyl linker’s methylene protons resonate as multiplets (δ 2.5–3.5 ppm) .

- FT-IR : Key peaks include C=O stretching (1720–1740 cm⁻¹ for the ester), C=N (1600–1650 cm⁻¹ for oxadiazole), and N-H (3150–3300 cm⁻¹ for pyrazole) .

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodological Answer : While no specific GHS hazards are listed for this compound, general precautions for pyrazole/oxadiazole derivatives include:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in a cool, dry place away from oxidizers. Safety protocols for structurally similar compounds emphasize neutralization of spills with inert absorbents and avoiding aqueous drainage .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and ring puckering. For heterocycles like oxadiazole, Cremer-Pople puckering parameters quantify non-planarity using amplitude (q) and phase (φ) coordinates . SHELXTL (Bruker AXS) is particularly effective for small-molecule refinement, enabling hydrogen-bonding network analysis and validation via R-factors .

Q. What computational methods are suitable for analyzing the compound’s electronic properties and bioactivity potential?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., enzymes like COX-2) using pyrazole-oxadiazole scaffolds as pharmacophores.

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers reconcile discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

- Vibrational Analysis : Compare experimental FT-IR with DFT-simulated spectra (e.g., using B3LYP/6-31G(d)) to identify misassigned peaks.

- NMR Chemical Shift Predictors : Tools like ACD/Labs or MestReNova calculate shifts for proposed conformers, highlighting deviations caused by solvent effects or tautomerism .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., oxadiazole ring closure).

- Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) during alkylation.

- Catalysis : Pd-mediated cross-coupling or micellar catalysis enhances regioselectivity in heterocycle functionalization .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in crystallographic refinement metrics (e.g., high R-factors)?

- Methodological Answer : High R-factors (>5%) may indicate disordered solvent, twinning, or incorrect space group assignment. Strategies include:

- Re-examining diffraction data for missed symmetry elements.

- Using SQUEEZE (PLATON) to model disordered regions.

- Validating with checkCIF/PLATON alerts to ensure compliance with IUCr standards .

Q. What experimental controls validate the biological activity of pyrazole-oxadiazole hybrids?

- Methodological Answer :

- Positive/Negative Controls : Compare with known inhibitors (e.g., celecoxib for COX-2 assays).

- Dose-Response Curves : Confirm EC50/IC50 reproducibility across triplicate runs.

- Counter-Screens : Rule out false positives via orthogonal assays (e.g., fluorescence quenching tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.